molecular formula C10H12N2O B13304109 Benzonitrile, 2-amino-5-ethoxy-4-methyl-

Benzonitrile, 2-amino-5-ethoxy-4-methyl-

Cat. No.: B13304109
M. Wt: 176.21 g/mol
InChI Key: CJAOKKDCXKIXOP-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxy-4-methylbenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, featuring an amino group at the second position, an ethoxy group at the fifth position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxy-4-methylbenzonitrile typically involves the nitration of a suitable precursor, followed by reduction and functional group modifications. One common method involves the nitration of 4-methylbenzonitrile to introduce a nitro group, which is then reduced to an amino group. The ethoxy group can be introduced through an etherification reaction using ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 2-Amino-5-ethoxy-4-methylbenzonitrile may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethoxy-4-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-ethoxy-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxy-4-methylbenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylbenzonitrile: Lacks the ethoxy group, making it less versatile in certain reactions.

    2-Amino-5-methylbenzonitrile: Similar structure but without the ethoxy group, affecting its reactivity and applications.

    2-Amino-5-chlorobenzonitrile: Contains a chlorine atom instead of an ethoxy group, leading to different chemical properties and uses.

Uniqueness

2-Amino-5-ethoxy-4-methylbenzonitrile is unique due to the presence of both an ethoxy and a methyl group on the benzene ring, which can influence its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-5-ethoxy-4-methylbenzonitrile

InChI

InChI=1S/C10H12N2O/c1-3-13-10-5-8(6-11)9(12)4-7(10)2/h4-5H,3,12H2,1-2H3

InChI Key

CJAOKKDCXKIXOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)N)C#N

Origin of Product

United States

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